N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound was synthesized using a mixture of compound 4 and malononitrile in EtOH, with ammonium acetate added . The reaction mixture was heated under reflux for 5 hours .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as 2D Mol file or a computed 3D SD file . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, can be carried out by Kohn–Sham43 analysis .Chemical Reactions Analysis
The chemical reactions of this compound can be analyzed using various methods. For instance, NO production was detected using Griess reaction . Additionally, there was a loss of one proton caused by oxidative aromatization of pyrazoline core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods. For instance, the interactions of a related compound with active sites of ERα were analyzed .Mechanism of Action
Target of Action
The compound, also known as Oprea1_269771, SR-01000569690, F0541-1370, or N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide, is a selective inhibitor of histone deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby condensing the chromatin structure and repressing gene transcription .
Mode of Action
The compound interacts with HDAC3 and inhibits its activity. This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription . The specific interaction between the compound and HDAC3, and the resulting changes in gene expression, are likely to be complex and depend on the specific cellular context.
Biochemical Pathways
The inhibition of HDAC3 affects various biochemical pathways. By altering the acetylation status of histones, it impacts the transcription of numerous genes. This can lead to changes in various cellular processes, including cell cycle regulation, apoptosis, and differentiation . The exact pathways affected would depend on the specific genes that are upregulated or downregulated due to the action of the compound.
Pharmacokinetics
The compound is predicted to have a boiling point of 6304±550 °C , suggesting that it may be stable at physiological temperatures. It is also predicted to have a pKa of 11.58±0.70 , which could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action would be expected to vary depending on the specific cellular context. By inhibiting hdac3, the compound could potentially alter the expression of numerous genes, leading to changes in various cellular processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-10-3-5-11(6-4-10)19-14(17-15(20)9-1-2-9)12-7-21-8-13(12)18-19/h3-6,9H,1-2,7-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTPBTFWOIZYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.